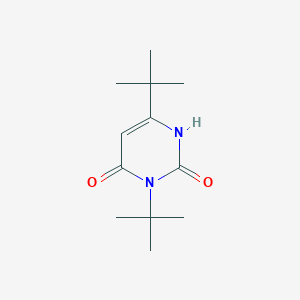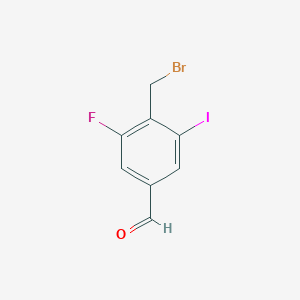
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromomethyl, fluoro, and iodo substituents on a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from a suitable benzene derivativeThe final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine or N-iodosuccinimide (NIS) under electrophilic conditions.
Major Products Formed
Substitution Products: Formation of new derivatives with different substituents replacing the bromomethyl group.
Oxidation Products: Conversion of the aldehyde group to a carboxylic acid.
Coupling Products: Formation of biaryl compounds through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic properties.
Material Science: It can be utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may be used as probes or inhibitors in biological research.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring . In cross-coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyl-2-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
3-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the bromomethyl group.
4-Bromomethyl-3-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is unique due to the presence of all three substituents (bromomethyl, fluoro, and iodo) on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C8H5BrFIO |
|---|---|
Molekulargewicht |
342.93 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C8H5BrFIO/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2,4H,3H2 |
InChI-Schlüssel |
PWJASYIDYHDZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CBr)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



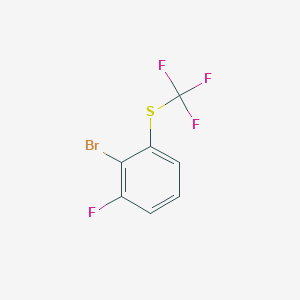
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

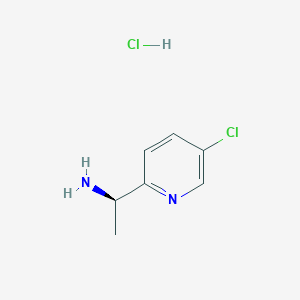
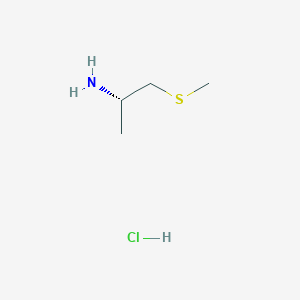
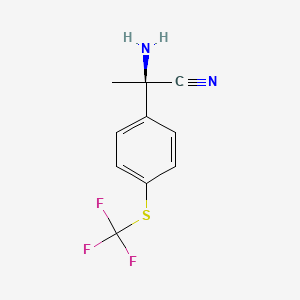
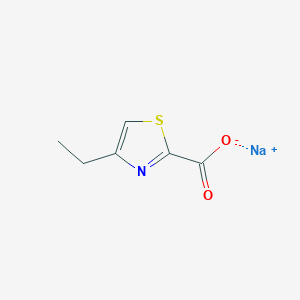
![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
